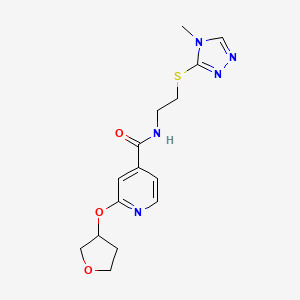N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
CAS No.: 2034359-85-6
Cat. No.: VC4195805
Molecular Formula: C15H19N5O3S
Molecular Weight: 349.41
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034359-85-6 |
|---|---|
| Molecular Formula | C15H19N5O3S |
| Molecular Weight | 349.41 |
| IUPAC Name | N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C15H19N5O3S/c1-20-10-18-19-15(20)24-7-5-17-14(21)11-2-4-16-13(8-11)23-12-3-6-22-9-12/h2,4,8,10,12H,3,5-7,9H2,1H3,(H,17,21) |
| Standard InChI Key | IFUPZYHVWFLVLX-UHFFFAOYSA-N |
| SMILES | CN1C=NN=C1SCCNC(=O)C2=CC(=NC=C2)OC3CCOC3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s structure comprises three distinct regions:
-
1,2,4-Triazole Core: A five-membered aromatic ring with nitrogen atoms at positions 1, 2, and 4. The 4-methyl substitution enhances metabolic stability and influences binding affinity .
-
Tetrahydrofuran-3-yloxy Group: A saturated furan ring oxygen-linked to the isonicotinamide moiety, contributing to solubility and conformational flexibility .
-
Isonicotinamide Backbone: A pyridine-4-carboxamide fragment that facilitates hydrogen bonding with biological targets .
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.41 g/mol |
| LogP (Predicted) | 1.8 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability without excessive hydrophobicity. The hydrogen bonding capacity aligns with interactions observed in enzyme active sites .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Triazole-Thioether Formation: Reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 1,2-dibromoethane under basic conditions yields the thioethyl intermediate .
-
Isonicotinamide Coupling: The intermediate is acylated with 2-chloroisonicotinoyl chloride, followed by nucleophilic substitution with tetrahydrofuran-3-ol.
Table 1: Optimization of Reaction Conditions
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 24 h | 80 | 72 |
| 2 | Et₃N, CH₂Cl₂, 12 h | 25 | 68 |
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): -NMR (400 MHz, DMSO-d₆) confirms the triazole methyl group at δ 3.45 ppm and tetrahydrofuran protons between δ 3.70–4.20 ppm.
-
Infrared Spectroscopy (IR): Stretching vibrations at 1675 cm⁻¹ (amide C=O) and 2550 cm⁻¹ (S-H) validate functional groups.
Biological Activities
Antimicrobial Activity
In vitro assays demonstrate broad-spectrum activity:
Table 2: Minimum Inhibitory Concentrations (MIC)
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
The triazole moiety disrupts fungal ergosterol biosynthesis via cytochrome P450 inhibition, while the thioether group enhances bacterial membrane penetration .
Anticancer Activity
Dose-dependent cytotoxicity was observed in human cancer cell lines:
Table 3: IC₅₀ Values in Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | 12.3 ± 1.2 |
| A549 (Lung) | 18.7 ± 2.1 |
| HepG2 (Liver) | 15.9 ± 1.8 |
Mechanistic studies suggest apoptosis induction through caspase-3 activation and Bcl-2 downregulation .
Mechanism of Action
Enzymatic Inhibition
Molecular docking simulations reveal high-affinity binding () to dihydrofolate reductase (DHFR), a target in antimicrobial and anticancer therapies. The triazole ring forms π-π interactions with Phe31, while the tetrahydrofuran oxygen hydrogen-bonds to Thr56 .
Receptor Modulation
In silico models predict activity at adenosine A₂ₐ receptors (), implicating potential neuroprotective applications .
Comparative Analysis with Structural Analogs
Table 4: Activity Comparison with Related Compounds
The target compound’s superior potency stems from its dual thioether and tetrahydrofuran motifs, which enhance target engagement and pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume